![molecular formula C11H6ClFN2 B12972159 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by the presence of a chloro group at the 4th position and a fluoro group at the 6th position on the pyrroloquinoxaline ring. It has a molecular formula of C11H6ClFN2 and a molecular weight of 220.63 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(2-nitrophenyl)pyrrole with suitable reagents can lead to the formation of the desired pyrroloquinoxaline . The reaction typically requires the use of catalysts such as acetic acid and solvents like dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives or reduction to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinoxalines, while oxidation and reduction reactions can produce quinoxaline derivatives and reduced pyrroloquinoxalines, respectively .
科学的研究の応用
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline has diverse applications in scientific research, including:
作用機序
The mechanism of action of 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: This compound has a similar structure but with the fluoro group at the 7th position.
Pyrrolo[1,2-a]quinoxaline: The parent compound without the chloro and fluoro substitutions.
Quinoxaline Derivatives: Various quinoxaline derivatives with different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C11H6ClFN2 |
|---|---|
分子量 |
220.63 g/mol |
IUPAC名 |
4-chloro-6-fluoropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6ClFN2/c12-11-9-5-2-6-15(9)8-4-1-3-7(13)10(8)14-11/h1-6H |
InChIキー |
SGIPTARORVRANE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)N=C(C3=CC=CN23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


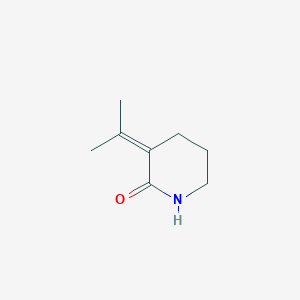
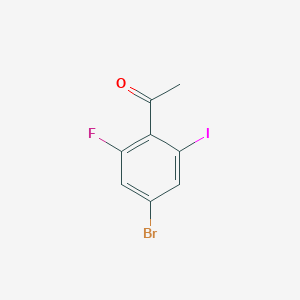
![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)
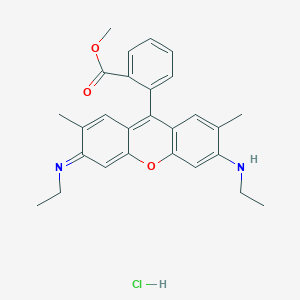
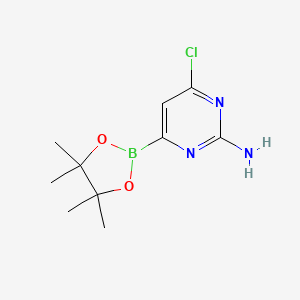
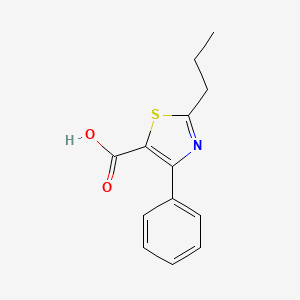

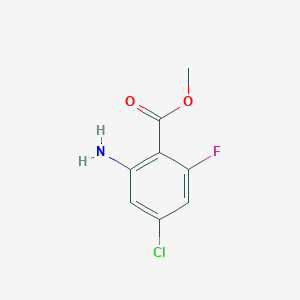
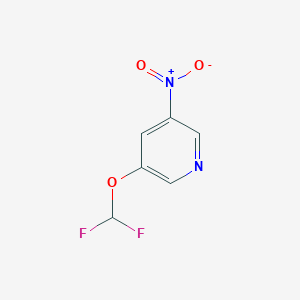
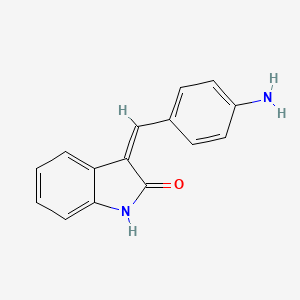
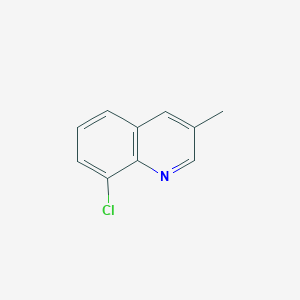
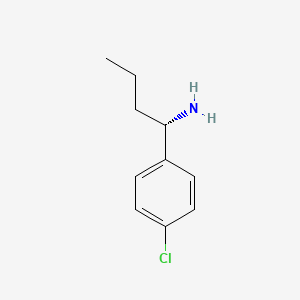
![2-Phenylbenzo[d]oxazole-5-carbonyl chloride](/img/structure/B12972139.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)
